molecular formula C20H20ClN3O3 B5974806 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine

Cat. No. B5974806
M. Wt: 385.8 g/mol
InChI Key: MISLXTACRFCLJW-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine (CNPP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CNPP is a piperazine derivative that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the activity of enzymes involved in cancer cell growth, such as matrix metalloproteinases. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects
1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine inhibits cancer cell growth, reduces the production of pro-inflammatory cytokines, and exhibits antimicrobial activity. In vivo studies have shown that 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential therapeutic applications. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown promising results in inhibiting cancer cell growth, reducing inflammation, and exhibiting antimicrobial activity. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is relatively easy to synthesize and has been shown to have high purity. However, one of the limitations of using 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in vivo.

Future Directions

There are several future directions for 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine research. One direction is to further investigate the mechanism of action of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Understanding the cellular pathways involved in 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine's therapeutic effects could lead to the development of more targeted therapies. Another direction is to determine the safety and efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in vivo. Animal studies are needed to determine the potential toxicity and therapeutic efficacy of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. Additionally, future studies could investigate the potential use of 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in combination with other therapies to enhance its therapeutic effects.

Synthesis Methods

1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized through multiple methods, including the reaction of 1-(4-chloro-2-nitrophenyl)piperazine with cinnamaldehyde in the presence of a base. Another method involves the reaction of 1-(4-chloro-2-nitrophenyl)piperazine with cinnamyl alcohol in the presence of a catalyst. Both methods have been reported to yield high purity 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine.

Scientific Research Applications

1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 1-(4-chloro-2-nitrobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has demonstrated antimicrobial activity against various bacterial strains.

properties

IUPAC Name

(4-chloro-2-nitrophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3/c21-17-8-9-18(19(15-17)24(26)27)20(25)23-13-11-22(12-14-23)10-4-7-16-5-2-1-3-6-16/h1-9,15H,10-14H2/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISLXTACRFCLJW-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-2-nitrophenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone

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